molecular formula C14H10BrNOS B13989193 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone CAS No. 51043-53-9

2-Bromo-1-(10h-phenothiazin-1-yl)ethanone

Cat. No.: B13989193
CAS No.: 51043-53-9
M. Wt: 320.21 g/mol
InChI Key: QBICYBFPUGTYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(10h-phenothiazin-1-yl)ethanone is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone typically involves the bromination of 1-(10h-phenothiazin-1-yl)ethanone. One common method involves the reaction of 1-(10h-phenothiazin-1-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(10h-phenothiazin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted phenothiazine derivatives with various functional groups.

    Oxidation Reactions: Products include phenothiazine sulfoxides or sulfones.

    Reduction Reactions: Products include phenothiazine alcohols.

Scientific Research Applications

2-Bromo-1-(10h-phenothiazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Phenothiazine derivatives are known for their neuroleptic and antihistaminic activities. This compound may serve as a precursor for the development of new therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels. The bromine atom and the ethanone group may also contribute to its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Bromo-1-(10h-phenothiazin-1-yl)ethanone can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: A well-known neuroleptic drug with antipsychotic properties.

    Promethazine: An antihistaminic agent used to treat allergies and motion sickness.

    Thioridazine: Another neuroleptic drug with antipsychotic effects.

Uniqueness

The uniqueness of this compound lies in its bromine substitution, which can influence its chemical reactivity and biological activity

Properties

CAS No.

51043-53-9

Molecular Formula

C14H10BrNOS

Molecular Weight

320.21 g/mol

IUPAC Name

2-bromo-1-(10H-phenothiazin-1-yl)ethanone

InChI

InChI=1S/C14H10BrNOS/c15-8-11(17)9-4-3-7-13-14(9)16-10-5-1-2-6-12(10)18-13/h1-7,16H,8H2

InChI Key

QBICYBFPUGTYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.